molecular formula C9H11BrClNO B3070279 2-(4-bromo-2-chlorophenoxy)-N-methylethanamine CAS No. 1001844-58-1

2-(4-bromo-2-chlorophenoxy)-N-methylethanamine

Cat. No. B3070279
CAS RN: 1001844-58-1
M. Wt: 264.54 g/mol
InChI Key: DSHKQJGSEWWPRK-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-2-chlorophenoxy)acetonitrile” has a molecular weight of 246.49 . Another related compound, “2-(4-bromo-2-chlorophenoxy)acetic acid”, has a molecular weight of 265.49 .


Molecular Structure Analysis

The molecular structure of “2-(4-bromo-2-chlorophenoxy)acetonitrile” is represented by the InChI code 1S/C8H5BrClNO/c9-6-1-2-8 (7 (10)5-6)12-4-3-11/h1-2,5H,4H2 .


Physical And Chemical Properties Analysis

The compound “2-(4-bromo-2-chlorophenoxy)acetonitrile” has a melting point of 49 - 51 degrees Celsius . The related compound “2-(4-bromo-2-chlorophenoxy)acetic acid” is a solid at room temperature .

Scientific Research Applications

Metabolic Pathways and Analysis

  • A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, in serum and urine samples (Poklis et al., 2014).
  • Research comparing 2C-B's metabolism across different species revealed oxidative deamination and demethylation as primary metabolic pathways. This study provides insights into interspecies differences in drug metabolism and toxicity (Carmo et al., 2005).

Pharmacological Evaluation and Toxicology

  • An investigation into the in vivo metabolism of 2C-B in rats identified various metabolites, contributing to understanding its biological and toxicological effects (Kanamori et al., 2002).
  • A study on the antimalarial effects of various compounds, including those related to chlorophenoxy derivatives, provides insights into potential therapeutic applications, although the specific compound showed no significant activity in the tested models (Werbel et al., 1978).

Environmental and Analytical Chemistry

  • Research on chlorophenoxy acid herbicides, closely related to 2-(4-bromo-2-chlorophenoxy)-N-methylethanamine, has led to the development of selective and sensitive methods for detecting these compounds in environmental samples, highlighting their environmental impact and the need for effective monitoring (Wintersteiger et al., 1999).
  • Another study focused on the synthesis of zinc hydroxide for the adsorption of hazardous chlorophenoxy compounds from water, demonstrating the environmental relevance and potential remediation strategies for such compounds (Kamaraj et al., 2018).

Safety and Hazards

The compound “4-Bromo-2-chlorophenol” has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHKQJGSEWWPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-methylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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